![molecular formula C16H10FNO3S2 B5620678 5'-[(2-fluorobenzoyl)amino]-2,3'-bithiophene-4'-carboxylic acid](/img/structure/B5620678.png)
5'-[(2-fluorobenzoyl)amino]-2,3'-bithiophene-4'-carboxylic acid
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Overview
Description
- 5'-[(2-fluorobenzoyl)amino]-2,3'-bithiophene-4'-carboxylic acid is a compound with potential for various applications in chemistry and materials science.
Synthesis Analysis
- The synthesis of related fluorocontaining derivatives involves reactions with various primary and secondary amines to form amides of corresponding carboxylic acids, as seen in the synthesis of fluorocontaining substituted amides of 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid (Eleev, Kutkin, & Zhidkov, 2015).
Molecular Structure Analysis
- Molecular cocrystals of carboxylic acids, such as those formed with 3-aminobenzoic acid, demonstrate complex hydrogen-bonding networks involving all substituent functional groups (Lynch et al., 1994). This insight can be relevant for understanding the structural behavior of 5'-[(2-fluorobenzoyl)amino]-2,3'-bithiophene-4'-carboxylic acid.
Chemical Reactions and Properties
- The compound's reactivity can be inferred from studies on similar molecules, such as the reactions of 4-Chloro-2-fluoro-5-nitrobenzoic acid in heterocyclic synthesis, demonstrating its potential as a multireactive building block (Křupková et al., 2013).
Physical Properties Analysis
- Analysis of the physical properties can be guided by studies on similar compounds. For example, the crystal structures and vibrational spectroscopy of compounds like 4-Aminobenzoic acid provide insights into the physical characteristics of related compounds (Khuu, Yang, & Johnson, 2020).
Chemical Properties Analysis
- The chemical properties can be extrapolated from studies on related compounds, such as the synthesis and crystal structures of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its building block 4-fluoro-3-nitrobenzoic acid, which exhibit strong hydrogen bonds playing significant roles in crystal packing (Yeong et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-4-thiophen-2-ylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3S2/c17-11-5-2-1-4-9(11)14(19)18-15-13(16(20)21)10(8-23-15)12-6-3-7-22-12/h1-8H,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGXQDJYVQXPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-{[(2-Fluorophenyl)carbonyl]amino}-2,3'-bithiophene-4'-carboxylic acid |
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